4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
Description
Historical Development of Pyrimidine-Sulfonamide Molecular Scaffolds
The conceptual foundation for pyrimidine-sulfonamide hybrids originates from parallel developments in antibacterial chemotherapy and nucleotide biochemistry. Gerhard Domagk's 1932 discovery of Prontosil rubrum – the first sulfonamide antibiotic – revealed the therapeutic potential of the sulfonamide group through its active metabolite sulfanilamide. This breakthrough catalyzed the synthesis of over 5,400 sulfonamide derivatives within subsequent decades, establishing structure-activity relationship (SAR) principles critical for modern hybrid design.
Concurrently, George Hitchings' Nobel Prize-winning work on pyrimidine antimetabolites in the 1940s-1950s demonstrated the biological significance of pyrimidine rings in nucleic acid synthesis and enzyme inhibition. The first intentional fusion of these systems emerged in the 1960s through diaminopyrimidine-sulfonamide combinations like trimethoprim-sulfamethoxazole, which exhibited synergistic antibacterial effects via dual inhibition of dihydrofolate reductase and dihydropteroate synthase.
Modern hybrid architectures evolved through three key phases:
- Early empirical combinations (1960s-1980s): Random screening of sulfonamide-pyrimidine conjugates
- Target-driven designs (1990s-2010s): Rational integration based on crystallographic data of enzyme binding sites
- Polypharmacological optimization (2020s-present): Computational modeling of multi-target engagement profiles
Medicinal Chemistry Significance of the Core Structure
The 4-((1-(arylsulfonyl)piperidin-4-yl)oxy)pyrimidine scaffold demonstrates three critical pharmacophoric elements:
| Structural Feature | Medicinal Chemistry Role | Example Targets |
|---|---|---|
| Sulfonamide group | Hydrogen bond donation/acceptance | Carbonic anhydrase, proteases |
| Piperidine linker | Conformational restriction & bioavailability | Membrane transporters |
| 2,6-Dimethylpyrimidine | π-π stacking & hydrophobic interactions | Kinase ATP pockets |
Recent studies quantify the enhanced binding affinities achieved through this hybridization. In malaria research, pyrimidine-sulfonamide hybrids show 3-5 fold greater inhibition of Plasmodium falciparum cysteine proteases (IC~50~ 2.84-6.3 μM) compared to standalone sulfonamides. Cancer cell line screenings reveal sub-micromolar potency against HCT-116 colon carcinoma (IC~50~ 1.73 μM) through dual Hsp90-Cdc37 protein-protein interaction inhibition and kinase client downregulation.
Positioning within Contemporary Drug Discovery Research
Four emerging research fronts highlight the scaffold's modern relevance:
1. Resistance Mitigation Strategies
The hybrid's multi-mechanistic action counters target mutation-driven resistance. Molecular dynamics simulations show simultaneous binding to both the active site (via sulfonamide) and allosteric pockets (via pyrimidine) in Plasmodium falcipain-2/-3 enzymes.
2. Polypharmacology Optimization
Systematic variation of the aryl-sulfonyl group (position 4-methoxy-3-methyl in the subject compound) enables tuning of:
- LogP values (1.8-3.2) for blood-brain barrier penetration
- Topological polar surface area (85-110 Ų) for oral bioavailability
- Hydrogen bond count (4-7) for target selectivity
3. Fragment-Based Drug Discovery
The scaffold serves as a versatile building block for combinatorial libraries. Recent work demonstrates efficient derivatization at three positions:
- Sulfonyl aryl substitution (R^1^)
- Piperidine oxygenation pattern (R^2^)
- Pyrimidine C-2/C-6 alkyl groups (R^3^/R^4^)
4. Targeted Protein Degradation Preliminary studies suggest the sulfonamide group's electrophilic properties enable recruitment of E3 ubiquitin ligases, potentially facilitating proteolysis-targeting chimera (PROTAC) applications.
Properties
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-11-17(5-6-18(13)25-4)27(23,24)22-9-7-16(8-10-22)26-19-12-14(2)20-15(3)21-19/h5-6,11-12,16H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHOHLXTQNRAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Methoxylation and Methylation: The methoxy and methyl groups are typically introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Physicochemical and Spectral Properties
- Solubility : The target’s pyrimidine and methoxy groups may enhance aqueous solubility compared to 14d’s fluorophenylurea, though methyl groups could counterbalance this effect.
- Stability : The electron-donating methoxy group in the target compound may confer greater resistance to hydrolysis compared to 14d’s electron-deficient fluorophenylsulfonamide .
Biological Activity
The compound 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine (CAS Number: 2034473-46-4) is a complex organic molecule with a notable potential in pharmacological applications due to its intricate structure and diverse functional groups. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.5 g/mol. The structure includes a piperidine ring, a pyrimidine moiety, and a sulfonyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O4S |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034473-46-4 |
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, piperidine derivatives have been shown to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonyl group enhances the antibacterial efficacy by potentially interacting with bacterial enzymes.
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is critical for treating conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary infections and kidney stones. Research has demonstrated that certain derivatives exhibit IC50 values indicative of strong inhibitory effects on these enzymes.
Anticancer Potential
Piperidine-based compounds have garnered attention in cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and metastasis. Preliminary in vitro studies suggest that this compound may exert cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study synthesized several piperidine derivatives and evaluated their antibacterial properties against multiple strains. The results indicated that compounds similar to the target compound displayed varying degrees of effectiveness, with some achieving IC50 values as low as 2.14 µM against AChE .
- Enzyme Inhibition Assessment : Another research focused on enzyme inhibition by synthesizing compounds with sulfonyl groups. The study found that these compounds exhibited strong inhibitory activity against urease and AChE, suggesting potential therapeutic applications in treating infections and neurodegenerative diseases .
- Anticancer Studies : In vitro assays conducted on cancer cell lines revealed that piperidine derivatives could induce apoptosis through various pathways, including caspase activation . This highlights the potential of this compound as a candidate for anticancer drug development.
Q & A
Q. What are the critical steps and challenges in synthesizing 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine?
- Methodological Answer : Synthesis typically involves three key stages: (i) Sulfonylation of piperidine : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated piperidine intermediate. Reaction efficiency depends on stoichiometric control and temperature (0–5°C) to minimize side reactions . (ii) Etherification : Coupling the sulfonylated piperidine with 2,6-dimethylpyrimidin-4-ol via nucleophilic substitution. Catalysts like K₂CO₃ in DMF or DMSO at 80–100°C improve yields . (iii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Challenges include managing steric hindrance during etherification and avoiding sulfonamide hydrolysis under acidic conditions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the piperidine-O-pyrimidine linkage (δ ~4.5 ppm for ether oxygen) and sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and pyrimidine moieties .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) or proteases using fluorescence-based substrates. IC₅₀ values <10 µM warrant further study .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Solubility and stability : Measure logP (octanol/water partition) and plasma stability (37°C, 24 hours) to guide formulation .
Advanced Research Questions
Q. How can computational methods optimize the compound’s structure for enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., crystal structures from PDB). Focus on sulfonyl and pyrimidine interactions with catalytic residues .
- QSAR modeling : Train models on derivatives with substituted aryl groups to identify key descriptors (e.g., polar surface area, H-bond acceptors) linked to activity .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns) to prioritize derivatives with low RMSD values .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets for variables like cell line origin (ATCC vs. non-certified sources), assay protocols (e.g., serum concentration in media), and compound purity .
- Dose-response validation : Re-test conflicting results using standardized IC₅₀ protocols (e.g., 72-hour exposure, triplicate measurements) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Q. What strategies improve the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Isosteric replacement : Substitute the pyrimidine’s methyl groups with trifluoromethyl (improves metabolic resistance) or methoxy (enhances solubility) .
- Prodrug design : Mask the sulfonyl group with enzymatically cleavable esters (e.g., acetyloxypropyl) to delay hepatic clearance .
- Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation .
Methodological Considerations for Reproducibility
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer :
- Detailed reaction logs : Document exact equivalents of reagents, solvent batches, and temperature ramps. For example, a 0.1 equivalent excess of K₂CO₃ alters yields by 15–20% .
- Quality control : Use in-process NMR to monitor intermediate formation. For etherification, track disappearance of the piperidine-OH peak at δ ~2.5 ppm .
- Open-data sharing : Deposit raw spectra and chromatograms in repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
